Tris[(propan-2-yl)oxy](3,3,3-trifluoropropyl)silane
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Overview
Description
Tris(propan-2-yl)oxysilane: is an organosilicon compound characterized by the presence of three propan-2-yl groups and a trifluoropropyl group attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propan-2-yl)oxysilane typically involves the reaction of 3,3,3-trifluoropropyltrichlorosilane with isopropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
3,3,3-Trifluoropropyltrichlorosilane+3Isopropanol→Tris(propan-2-yl)oxysilane+3Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of Tris(propan-2-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tris(propan-2-yl)oxysilane can undergo substitution reactions where the propan-2-yl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and isopropanol.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of polymers and resins.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles such as amines or alcohols under mild conditions.
Hydrolysis: Requires the presence of water or moisture.
Condensation Reactions: Often catalyzed by acids or bases to facilitate the formation of siloxane bonds.
Major Products:
Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.
Hydrolysis: Silanols and isopropanol.
Condensation Reactions: Polysiloxanes and related polymers.
Scientific Research Applications
Chemistry: Tris(propan-2-yl)oxysilane is used as a precursor in the synthesis of silsesquioxane-based polymers and macroporous gels for oil-water separation .
Biology: The compound is utilized in the preparation of hydrophobic silica aerogels, which are employed in biological research for the removal of heavy metals from aqueous solutions .
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems due to their unique chemical properties.
Industry: In the industrial sector, Tris(propan-2-yl)oxysilane is used in the production of coatings, adhesives, and sealants due to its ability to enhance the hydrophobicity and durability of materials .
Mechanism of Action
The mechanism of action of Tris(propan-2-yl)oxysilane primarily involves its ability to form strong siloxane bonds. These bonds contribute to the compound’s stability and resistance to hydrolysis. The trifluoropropyl group imparts hydrophobic properties, making the compound effective in applications requiring water repellency.
Comparison with Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of propan-2-yl groups.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Contains hexafluoropropan-2-yl groups, offering different chemical properties.
Uniqueness: Tris(propan-2-yl)oxysilane is unique due to the combination of trifluoropropyl and propan-2-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functional versatility.
Properties
CAS No. |
921605-20-1 |
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Molecular Formula |
C12H25F3O3Si |
Molecular Weight |
302.40 g/mol |
IUPAC Name |
tri(propan-2-yloxy)-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C12H25F3O3Si/c1-9(2)16-19(17-10(3)4,18-11(5)6)8-7-12(13,14)15/h9-11H,7-8H2,1-6H3 |
InChI Key |
PCADGSDEFOMDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](CCC(F)(F)F)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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